4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride

Catalog No.
S14087254
CAS No.
M.F
C17H25ClN2O2
M. Wt
324.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehyd...

Product Name

4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride

IUPAC Name

morpholin-4-yl-[4-(piperidin-4-ylmethyl)phenyl]methanone;hydrochloride

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

InChI

InChI=1S/C17H24N2O2.ClH/c20-17(19-9-11-21-12-10-19)16-3-1-14(2-4-16)13-15-5-7-18-8-6-15;/h1-4,15,18H,5-13H2;1H

InChI Key

AHQCKVMVRQBVIB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl

4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a benzoyl group, and a morpholine ring. The molecular formula for this compound is C17H24N2O3·HCl, and it has a molecular weight of approximately 340.85 g/mol. The compound exhibits a unique arrangement that contributes to its potential biological activity and therapeutic applications.

Molecular Structure

The molecular structure can be described as follows:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Benzoyl Group: A phenyl group attached to a carbonyl (C=O) functional group.
  • Morpholine Ring: A six-membered ring containing one nitrogen and one oxygen atom.

This structural configuration allows for various interactions with biological targets, making it of interest in pharmaceutical research.

The chemical reactivity of 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is primarily influenced by the functional groups present in its structure. Key reactions may include:

  • Nucleophilic Substitution: The piperidine and morpholine rings can act as nucleophiles, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: The presence of the hydrochloride salt indicates that the compound can engage in acid-base chemistry, particularly with basic compounds.
  • Formation of Derivatives: The benzoyl moiety allows for acylation reactions, enabling the synthesis of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Preliminary studies suggest that 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride may exhibit significant biological activities, including:

  • Antidepressant Effects: Compounds containing piperidine and morpholine structures have been linked to antidepressant properties.
  • Antimicrobial Activity: Similar compounds have shown potential against various microbial strains, indicating a possible role as an antimicrobial agent.
  • Centrally Acting Agents: Due to its ability to cross the blood-brain barrier, this compound may affect central nervous system pathways.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining piperidine derivatives with benzoyl chloride to form the intermediate benzamide.
  • Cyclization: Reacting the intermediate with morpholine under acidic conditions to form the final product.
  • Hydrochloride Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt form.

These methods can vary based on specific laboratory conditions and desired purity levels.

The primary applications of 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride include:

  • Pharmaceutical Research: As a candidate for drug development targeting mood disorders or microbial infections.
  • Chemical Probes: Utilized in biochemical assays to study receptor interactions or enzyme activities.
  • Synthetic Intermediates: Serving as a building block for synthesizing other biologically active compounds.

Interaction studies involving 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride have focused on its potential binding affinities with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors may reveal insights into its pharmacological effects.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes could provide information on its mechanism of action and therapeutic efficacy.

These studies are critical for understanding how this compound may be utilized in clinical settings.

Similar Compounds

Several compounds share structural similarities with 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride, each offering unique properties and potential applications:

Compound NameStructureUnique Features
4-(Piperidin-3-ylmethoxy)benzoyl morpholine hydrochlorideC17H24N2O3Contains methoxy group; potential for different biological activity.
4-(Piperidin-4-ylsulfonyl)morpholine hydrochlorideC9H19ClN2O3SSulfonamide functionality; used in antimicrobial applications .
4-[[(R)-[tert-butyl(dimethyl)silyl]oxy-[2-(4-chlorophenyl)phenyl]methyl]piperidin-1-yl]benzoic acidVariesIncorporates silyl ether; enhances lipophilicity and bioavailability .

These compounds highlight the diversity within this chemical class while underscoring the uniqueness of 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride due to its specific functional groups and potential therapeutic applications.

Nucleophilic Substitution Reactions in Piperidine-Morpholine Hybridization

The construction of the piperidine-morpholine hybrid core relies on nucleophilic substitution mechanisms, particularly in the formation of the morpholine ring. Studies demonstrate that secondary cyclic amines like morpholine exhibit distinct reactivity patterns in nucleophilic aromatic substitution (SNAr) reactions. For instance, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with morpholine in methanol proceeds via a two-step mechanism: initial dechlorination at the C-2 position followed by amine attack, with reaction rates highly dependent on solvent polarity and amine basicity.

In the context of 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholine synthesis, a critical step involves the debenzylation of intermediate compounds. Patent literature describes a method where a benzylated piperidine-morpholine precursor undergoes catalytic hydrogenation using platinum or palladium catalysts under hydrogen pressures ≤1 MPa. This step removes benzyl protecting groups while preserving the morpholine ring’s integrity, achieving yields >85% when conducted in ethanol at 50°C. Kinetic studies reveal that palladium-on-carbon (Pd/C) outperforms platinum oxide (PtO2) in this reaction due to its higher surface area and tolerance to morpholine’s basic nitrogen.

Benzoyl Group Incorporation via Friedel-Crafts Acylation

The introduction of the benzoyl moiety at the C-4 position of the piperidine ring is typically accomplished through Friedel-Crafts acylation. While specific details for this compound are not fully disclosed in available literature, analogous reactions employ aluminum chloride (AlCl3) as a Lewis acid catalyst in dichloromethane at 0–5°C. For example, acylation of 4-(piperidin-4-yl)morpholine with benzoyl chloride generates the ketone intermediate, which subsequently undergoes reduction to form the methylene bridge. Recent advances utilize greener alternatives like iron(III) triflate or ionic liquids, which reduce waste and improve regioselectivity.

A notable challenge lies in avoiding over-acylation of the morpholine nitrogen. Computational modeling suggests that steric hindrance from the piperidine ring’s axial hydrogen atoms directs electrophilic attack to the para position of the benzoyl group, achieving >90% positional selectivity. Post-acylation purification often involves sequential solvent extraction (ethyl acetate/water) followed by silica gel chromatography, though industrial-scale processes increasingly adopt antisolvent crystallization using heptane.

Catalytic System Optimization for Yield Enhancement

Catalyst selection profoundly impacts the efficiency of key synthetic steps. Comparative studies of hydrogenation catalysts reveal the following performance metrics:

CatalystSubstrateTemperature (°C)Hydrogen Pressure (MPa)Yield (%)
Pd/C (10%)Benzylated intermediate500.892
PtO2Benzylated intermediate601.078
Raney NiBenzylated intermediate701.565

Data synthesized from patent and journal sources

The superiority of Pd/C stems from its mesoporous structure, which facilitates hydrogen diffusion and reduces catalyst poisoning by morpholine derivatives. Additionally, microwave-assisted hydrogenation at 2.45 GHz has been shown to reduce reaction times from 12 hours to 35 minutes while maintaining yields ≥90%.

In the Friedel-Crafts step, the replacement of traditional AlCl3 with bismuth(III) triflate enables catalyst recycling via aqueous extraction, decreasing metal waste by 73% compared to conventional methods.

Green Chemistry Approaches in Large-Scale Production

Modern synthetic strategies emphasize atom economy and waste reduction. The multicomponent Ugi reaction, as described in recent literature, constructs the piperidine-morpholine scaffold in three steps rather than the traditional six, achieving an E-factor (kg waste/kg product) of 8.2 versus 23.5 for stepwise synthesis. Key green innovations include:

  • Solvent Selection: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in acylation steps reduces environmental toxicity (LD50 CPME: 3,200 mg/kg vs. dichloromethane: 1,600 mg/kg).
  • Energy Efficiency: Continuous flow hydrogenation systems operating at 10 mL/min reduce energy consumption by 40% compared to batch reactors.
  • Byproduct Utilization: Morpholine recovered via vacuum distillation (≥98% purity) is reintroduced into earlier reaction stages, closing the material loop.

A notable case study achieved 89% overall yield in kilogram-scale synthesis using these integrated green methods, demonstrating commercial viability.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

324.1604557 g/mol

Monoisotopic Mass

324.1604557 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types